Boc-Ser(Bzl)-Onp

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAREYWIWVFFND-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138595 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-39-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Boc-Ser(Bzl)-Onp in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-α-(tert-Butoxycarbonyl)-O-benzyl-L-serine p-nitrophenyl ester, commonly abbreviated as Boc-Ser(Bzl)-Onp, is a strategically modified amino acid derivative engineered for precision and efficiency in peptide synthesis. This guide elucidates the multifaceted role of this reagent, dissecting the distinct functions of its three key chemical moieties: the N-terminal Boc protecting group, the side-chain Bzl protecting group, and the C-terminal Onp activating group. By providing a stable yet reactive building block, Boc-Ser(Bzl)-Onp offers a reliable method for the incorporation of serine residues, particularly in solution-phase synthesis and specific solid-phase applications. This document provides a comprehensive overview of its mechanism, detailed experimental protocols, and an expert evaluation of its strategic advantages and limitations in the synthesis of complex peptides.

Introduction: The Imperative for Control in Peptide Synthesis

The synthesis of peptides, whether for therapeutic, diagnostic, or basic research purposes, is a complex undertaking that demands precise control over reactive functional groups. The challenge lies in forming specific amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of another, without unintended side reactions. This control is achieved through a protection/deprotection strategy, where reactive groups not involved in the desired bond formation are temporarily masked.[1][2]

The Boc/Bzl strategy is a classical and robust approach in solid-phase peptide synthesis (SPPS), utilizing the acid-labile tert-butoxycarbonyl (Boc) group for temporary N-α-amino protection and more acid-stable, benzyl-based groups for semi-permanent side-chain protection.[3][4][5] Boc-Ser(Bzl)-Onp is a specialized reagent within this chemical paradigm, further enhanced with a C-terminal activating group to facilitate the coupling reaction itself.

Molecular Profile of Boc-Ser(Bzl)-Onp

Boc-Ser(Bzl)-Onp is a serine derivative where each of its three reactive functional groups—the α-amino group, the side-chain hydroxyl group, and the α-carboxyl group—is chemically modified to serve a specific purpose in the synthetic workflow.

-

Boc (tert-Butoxycarbonyl) Group: This group protects the N-terminus. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to the basic conditions used for other protecting groups like Fmoc.[6][7][8] This allows for the sequential addition of amino acids in the N-to-C direction.

-

Bzl (Benzyl) Group: The benzyl ether serves as a protecting group for the hydroxyl side chain of serine.[9] This prevents undesirable side reactions such as O-acylation during coupling steps.[10] The Bzl group is significantly more stable to acid than the Boc group and requires strong acids like anhydrous hydrofluoric acid (HF) or catalytic hydrogenolysis for its removal, typically at the final stage of synthesis.[11][12] This differential acid lability is the cornerstone of the "quasi-orthogonal" Boc/Bzl strategy.[2][5]

-

Onp (p-Nitrophenyl Ester) Group: The p-nitrophenyl ester is a classic activating group for the carboxyl terminus. The electron-withdrawing nature of the p-nitrophenyl group makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of the growing peptide chain. This pre-activation facilitates efficient peptide bond formation without the need for additional in situ coupling reagents.[13]

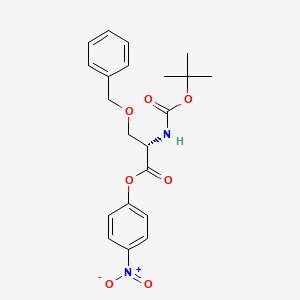

Chemical Structure of Boc-Ser(Bzl)-Onp

Caption: Chemical structure of Boc-Ser(Bzl)-Onp.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | N-(tert-Butoxycarbonyl)-O-benzyl-L-serine 4-nitrophenyl ester | |

| CAS Number | 16948-39-3 | |

| Molecular Formula | C₂₁H₂₄N₂O₇ | Derived |

| Molecular Weight | 416.43 g/mol | Derived |

| Appearance | White to off-white powder | [12] |

| Purity | Typically ≥95% | |

| Storage | 2-8°C, desiccated | [14] |

Mechanism and Workflow in Peptide Synthesis

The utility of Boc-Ser(Bzl)-Onp stems from the orchestrated function of its constituent parts during the peptide synthesis cycle. The workflow involves two primary stages: coupling and deprotection.

Workflow: Incorporation of Boc-Ser(Bzl)-Onp

Caption: Workflow for incorporating a serine residue using Boc-Ser(Bzl)-Onp.

-

Coupling: The process begins by mixing Boc-Ser(Bzl)-Onp with the resin-bound peptide (in SPPS) or the peptide fragment in solution (in solution-phase synthesis) that has a free N-terminal amine. This free amine acts as a nucleophile, attacking the activated carboxyl carbon of the Onp ester. This results in the formation of a new peptide bond and the release of p-nitrophenol as a leaving group. The reaction can often be monitored visually by the appearance of the yellow color of the p-nitrophenolate anion if a base is present.

-

N-α-Deprotection: After the coupling is complete and excess reagents are washed away, the temporary Boc protecting group is removed from the newly added serine residue. This is achieved by treating the peptide with a solution of TFA in a solvent like dichloromethane (DCM).[7] The acid protonates the Boc group, leading to its cleavage and the release of carbon dioxide and isobutylene.[6][8] This exposes a new N-terminal amine, ready for the next coupling cycle.

-

Final Cleavage (Post-Synthesis): Once the entire peptide sequence is assembled, the final step involves removing the semi-permanent side-chain protecting groups (like Bzl) and, in SPPS, cleaving the peptide from the solid support. For the Bzl group, this requires treatment with a very strong acid, such as HF or trifluoromethanesulfonic acid (TFMSA).[3][5][11]

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies and should be optimized based on the specific peptide sequence and scale.

Protocol 1: Coupling Reaction using Boc-Ser(Bzl)-Onp

This protocol is adapted for manual solid-phase peptide synthesis.

-

Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine. Swell the resin in DCM for 30 minutes.

-

Reagent Preparation: Dissolve 2.0 equivalents of Boc-Ser(Bzl)-Onp (relative to the resin substitution) in a minimal amount of dimethylformamide (DMF).

-

Coupling: Add the Boc-Ser(Bzl)-Onp solution to the swollen peptide-resin. Agitate the mixture at room temperature.

-

Monitoring: Monitor the reaction for completion. A qualitative ninhydrin test can be used to check for the presence of free primary amines on the resin. The reaction is typically complete within 2-4 hours.

-

Washing: Once the reaction is complete (ninhydrin test is negative), filter the resin and wash it sequentially with DMF (3x), DCM (3x), and isopropanol (2x) to remove excess reagents and the p-nitrophenol byproduct.

-

Drying: Dry the resin under vacuum for the next step.

Protocol 2: Boc Group Deprotection

-

Pre-wash: Wash the Boc-Ser(Bzl)-coupled resin with DCM (2x).

-

Deprotection Cocktail: Prepare a solution of 50% TFA in DCM. When synthesizing peptides containing sensitive residues like Trp or Met, add scavengers such as 0.5% dithioethane (DTE) to this solution to prevent side reactions from the t-butyl cations generated during deprotection.[5][7]

-

Reaction: Add the deprotection cocktail to the resin and agitate for 2-5 minutes (pre-wash). Filter and add fresh deprotection solution, then agitate for an additional 20-30 minutes.[7]

-

Washing: Filter the resin and wash thoroughly with DCM (3x) to remove residual TFA.

-

Neutralization: Before the next coupling step, the resulting N-terminal TFA salt must be neutralized. Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).[4][5]

-

Final Wash: Wash the neutralized resin with DCM (3x) to prepare it for the subsequent coupling reaction.

Strategic Advantages and Considerations

Advantages:

-

Reliable Activation: The p-nitrophenyl ester provides a stable, isolable, and sufficiently reactive activated species, avoiding the need for preparing highly reactive intermediates in situ and minimizing side reactions associated with some potent coupling reagents.[13]

-

Orthogonality: The differential acid stability between the Boc and Bzl groups is a well-established principle, allowing for selective N-terminal deprotection without disturbing the side-chain protection.[4][12]

-

Versatility: While particularly suited for solution-phase synthesis, it can be effectively used in SPPS for specific applications, such as the introduction of the first amino acid onto an amine-functionalized resin or in fragment condensation strategies.

Limitations and Field Insights:

-

Coupling Speed: Onp esters are generally less reactive than intermediates formed by modern coupling reagents like HBTU or HATU. For sterically hindered couplings or "difficult sequences," they may result in slower reaction times or incomplete coupling.

-

Harsh Final Cleavage: The reliance on strong acids like HF for Bzl group removal is a significant drawback of the Boc/Bzl strategy.[15] HF is highly toxic and corrosive, requiring specialized equipment and handling procedures. This has led many labs to favor the milder, base-labile Fmoc/tBu strategy.[3]

-

Side Reaction Potential: During the final HF cleavage, the carbocations generated can lead to side reactions, especially with sensitive residues like Tryptophan and Methionine, necessitating the use of a carefully optimized cocktail of scavengers.[7]

Safety and Handling

As with all laboratory chemicals, proper safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.[16]

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[16][17][18] May cause skin, eye, and respiratory tract irritation.[16]

-

Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[14][17]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[17]

Conclusion

Boc-Ser(Bzl)-Onp is a highly functionalized building block that embodies a classic and effective strategy in peptide synthesis. Its design provides a robust solution for introducing O-benzyl protected serine residues with a pre-activated carboxyl group, streamlining the coupling process. While the broader field has often migrated towards the milder Fmoc/tBu chemistry, the Boc/Bzl strategy, and reagents like Boc-Ser(Bzl)-Onp, retain their value for specific synthetic challenges and in laboratories equipped to handle the robust chemical conditions they require. Understanding its specific role and the interplay of its protecting and activating groups is essential for any researcher aiming to master the art of chemical peptide synthesis.

References

- Crysdot LLC. Boc-Ser(Bzl)-ONp - Amino Acide Derivatives. [URL: https://www.crysdot.com/Boc-Ser-Bzl--ONp-CD21012796-16948-39-3/]

- Aapptec Peptides. Boc-Ser(Bzl)-OH [23680-31-1]. [URL: https://www.aapptec.com/boc-ser-bzl-oh-23680-31-1-p-129.html]

- Aapptec Peptides. Boc-beta-HSer(Bzl)-OH [218943-31-8]. [URL: https://www.aapptec.com/boc-beta-hserbzl-oh-218943-31-8-p-1234.html]

- Pharmaffiliates. Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. [URL: https://www.pharmaffiliates.

- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [URL: https://luxembiotech.com/solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences/]

- Sigma-Aldrich. Boc-Ser(Bzl)-OH ≥99.0% (T). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/15390]

- Ottokemi. Buy Boc-O-benzyl-L-serine, 98%+. [URL: https://www.ottokemi.com/product/boc-o-benzyl-l-serine-98-cas-23680-31-1-b-3050]

- Aapptec. MSDS - Safety Data Sheet for Boc-D-Ser(Bzl)-OH. [URL: https://www.aapptec.com/MSDS/ABS210.pdf]

- Sigma-Aldrich. Boc-Ser(Bzl)-OH Novabiochem. [URL: https://www.sigmaaldrich.com/US/en/product/novabiochem/853009]

- Sunresin. Boc / Bzl Solid Phase Synthesis. [URL: https://www.seplite.com/blog/boc-bzl-solid-phase-synthesis.html]

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [URL: https://www.boze-chem.com/news/boc-protection-and-deprotection-57121271.html]

- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://www.aapptec.com/files/synthesisguide.pdf]

- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-3.html]

- Fisher Scientific. SAFETY DATA SHEET - Boc-L-Serine benzyl ester. [URL: https://www.fishersci.com/msds?productName=AC440930050]

- Fisher Scientific. SAFETY DATA SHEET - N-BOC-O-Benzyl-D-serine. [URL: https://www.fishersci.com/msds?productName=AC393560050]

- Eqipped. Boc-Ser(Bzl)-Oh | Lab Supplies. [URL: https://www.eqipped.com/boc-ser-bzl-oh.html]

- Benchchem. A Comparative Guide to the Synthesis and Potential Biological Activity of Peptides Using Boc-Ser-OH.DCHA and Boc-Ser(Bzl)-OH. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-and-potential-biological-activity-of-peptides-using-boc-ser-oh-dcha-and-boc-serbzl-oh/]

- National Center for Biotechnology Information. Introduction to Peptide Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4740321/]

- ChemPep. Boc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/knowledge-base/boc-solid-phase-peptide-synthesis/]

- Sigma-Aldrich. Boc Resin Cleavage Protocol. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7018792, Boc-Ser-OBzl. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Boc-Ser-OBzl]

- Fisher Scientific. Amine Protection / Deprotection. [URL: https://www.acros.com/be/en/scientific-resources/amine-protection-deprotection.html]

- Advent Chembio. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. [URL: https://adventchembio.com/z-cysbzl-onp-key-to-efficient-peptide-synthesis/]

- SpringerLink. Methods and protocols of modern solid phase peptide synthesis. [URL: https://link.springer.com/chapter/10.1007/978-1-4939-0542-8_1]

- Sigma-Aldrich. Boc-Ser(Bzl)-OH Novabiochem (alternative). [URL: https://www.sigmaaldrich.com/US/en/product/mm/853009]

- Biosynth. Boc-Ser(Bzl)-OH | 23680-31-1. [URL: https://www.biosynth.com/p/BLS-2102/boc-ser-bzl-oh]

- Master Organic Chemistry. Amine Protection and Deprotection. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]

- Aapptec. MSDS - Safety Data Sheet for Boc-Serinol(Bzl). [URL: https://www.aapptec.com/MSDS/DBS105.pdf]

- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00393]

- Organic Chemistry Portal. Protective Groups. [URL: https://www.organic-chemistry.org/protectivegroups.htm]

- Biosynth. Protecting Groups in Peptide Synthesis. [URL: https://www.biosynth.com/storage/downloads/files/biosynth-carbosynth-protecting-groups-in-peptide-synthesis-technical-review.pdf]

- Merck Millipore. Novabiochem® Coupling reagents. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201202.324]

- YouTube. Peptide Synthesis with the Boc Protecting Group. [URL: https://www.youtube.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. biosynth.com [biosynth.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. chempep.com [chempep.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. eqipped.com [eqipped.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. nbinno.com [nbinno.com]

- 13. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]

- 14. Boc-Ser(Bzl)-OH Novabiochem 23680-31-1 [sigmaaldrich.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. fishersci.ca [fishersci.ca]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

An In-Depth Technical Guide to Boc-Ser(Bzl)-Onp: A Cornerstone Reagent in Peptide Synthesis

This guide provides an in-depth exploration of N-α-tert-butoxycarbonyl-O-benzyl-L-serine p-nitrophenyl ester, commonly abbreviated as Boc-Ser(Bzl)-Onp. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and detailed methodologies associated with this pivotal reagent in peptide chemistry.

Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis

The synthesis of peptides with defined sequences is fundamental to numerous areas of biomedical research and pharmaceutical development. The process, whether conducted in solution or on a solid phase, necessitates a strategic approach to protecting reactive functional groups to ensure the specific and controlled formation of peptide bonds. Boc-Ser(Bzl)-Onp is a classic example of a doubly protected amino acid derivative, meticulously designed for its role as a building block in the assembly of complex peptides.

The strategic placement of the tert-butoxycarbonyl (Boc) group on the α-amino group and the benzyl (Bzl) group on the serine side-chain hydroxyl function provides orthogonal protection. This allows for the selective deprotection of the α-amino group to enable peptide chain elongation, while the side chain remains protected to prevent unwanted side reactions. Furthermore, the activation of the carboxyl group as a p-nitrophenyl (Onp) ester facilitates efficient peptide bond formation under mild conditions. This guide will elucidate the chemical properties that make Boc-Ser(Bzl)-Onp a valuable tool and provide practical insights into its effective utilization.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical identity and physical characteristics of Boc-Ser(Bzl)-Onp is paramount for its successful application.

Chemical Structure and Identifiers

The molecular structure of Boc-Ser(Bzl)-Onp is characterized by a central L-serine core with its three key functional groups strategically modified.

dot digraph "Boc-Ser(Bzl)-Onp_Structure" { graph [rankdir="LR", size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12];

}

Figure 1: Chemical Structure of Boc-Ser(Bzl)-Onp

Systematic IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)propanoic acid 4-nitrophenyl ester

| Identifier | Value |

| CAS Number | 16948-39-3 |

| Molecular Formula | C₂₁H₂₄N₂O₇ |

| Molecular Weight | 416.43 g/mol |

Physicochemical Properties

The physical properties of Boc-Ser(Bzl)-Onp are critical for its handling, storage, and use in synthesis.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1]([Link]) |

| Melting Point | 106-108 °C | N/A |

| Solubility | Soluble in organic solvents such as DMF, DCM, and THF | General knowledge |

| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. | N/A |

Synthesis and Characterization of Boc-Ser(Bzl)-Onp

The preparation of Boc-Ser(Bzl)-Onp is a multi-step process that begins with the protection of the parent amino acid, L-serine. The subsequent activation of the carboxylic acid is a critical step that renders the molecule ready for peptide coupling.

Synthesis Pathway

The synthesis of Boc-Ser(Bzl)-Onp typically proceeds from its precursor, Boc-Ser(Bzl)-OH. This involves the esterification of the carboxylic acid with p-nitrophenol, a reaction often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

dot digraph "Synthesis_Pathway" { graph [rankdir="LR", size="7.6,3", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Figure 2: Synthesis of Boc-Ser(Bzl)-Onp from Boc-Ser(Bzl)-OH.

Experimental Protocol: Synthesis of Boc-Ser(Bzl)-Onp

This protocol details the synthesis of Boc-Ser(Bzl)-Onp from Boc-Ser(Bzl)-OH using DCC as a coupling agent.

Materials:

-

Boc-Ser(Bzl)-OH (1 equivalent)

-

p-Nitrophenol (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Boc-Ser(Bzl)-OH and p-nitrophenol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrates and wash successively with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexanes solvent system to yield pure Boc-Ser(Bzl)-Onp.

Characterization: Spectral Data

The identity and purity of the synthesized Boc-Ser(Bzl)-Onp should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the Boc (singlet, ~1.4 ppm), benzyl, p-nitrophenyl, and serine protons. |

| ¹³C NMR | Resonances for the carbonyls of the Boc and ester groups, as well as the aromatic and aliphatic carbons. |

| IR (cm⁻¹) | Characteristic absorptions for the carbamate C=O (~1715), ester C=O (~1760), and nitro N-O stretching (~1520 and ~1350). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Application in Peptide Synthesis

Boc-Ser(Bzl)-Onp is a cornerstone reagent in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). Its activated carboxyl group allows for efficient coupling to the free amino group of a growing peptide chain attached to a solid support.

The Role of the p-Nitrophenyl Ester

The p-nitrophenyl ester serves as an excellent activating group for the carboxyl function. The electron-withdrawing nitro group makes the p-nitrophenoxide a good leaving group, thereby facilitating the nucleophilic attack by the amino group of the peptide chain.[2] This activation strategy offers a balance of reactivity and stability, allowing the activated amino acid to be stored and handled while still being sufficiently reactive for peptide bond formation.

dot digraph "Peptide_Bond_Formation" { graph [rankdir="LR", size="7.6,3", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Figure 3: Peptide coupling using Boc-Ser(Bzl)-Onp.

Experimental Protocol: Peptide Coupling in SPPS

This protocol outlines a typical coupling cycle in Boc-based SPPS using Boc-Ser(Bzl)-Onp.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-Ser(Bzl)-Onp (3 equivalents relative to resin loading)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Perform a pre-wash with DMF (3x).

-

Dissolve Boc-Ser(Bzl)-Onp in a minimal amount of DMF.

-

Add the Boc-Ser(Bzl)-Onp solution to the resin.

-

Add DIEA (1 equivalent) to the reaction vessel to act as a base.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin test.

-

If the ninhydrin test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Deprotection Strategies

The successful synthesis of the target peptide relies on the selective and efficient removal of the protecting groups at the appropriate stages.

Boc Group Deprotection

The Boc group is a temporary protecting group that is removed after each coupling step to expose the α-amino group for the next coupling reaction. It is labile to acidic conditions.

Reagents:

-

Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v)

Procedure:

-

Wash the peptide-resin with DCM (3x).

-

Treat the resin with the TFA/DCM solution for 1-2 minutes (pre-wash).

-

Treat the resin with fresh TFA/DCM solution for 20-30 minutes.

-

Wash the resin with DCM (3x).

-

Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM (typically 5-10% v/v).

-

Wash the resin with DCM (3x) and DMF (3x) to prepare for the next coupling step.

Benzyl Group Deprotection and Cleavage from Resin

The benzyl group is a semi-permanent protecting group that is typically removed at the end of the synthesis, concurrently with the cleavage of the peptide from the resin. This is achieved using strong acidic conditions.

Reagents:

-

Anhydrous hydrogen fluoride (HF)

-

Anisole or other scavengers

Procedure (requires specialized equipment and safety precautions):

-

Dry the fully assembled peptide-resin under vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add a scavenger such as anisole to trap the carbocations generated during deprotection.

-

Cool the apparatus to -5 to 0 °C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by vacuum distillation.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Boc-Ser(Bzl)-Onp and the reagents used in its synthesis and application.

-

Boc-Ser(Bzl)-Onp: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. Avoid inhalation of dust.

-

DCC: DCC is a potent sensitizer and should be handled with extreme care. Avoid skin contact and inhalation.

-

TFA: Trifluoroacetic acid is highly corrosive. Handle in a fume hood with appropriate PPE.

-

HF: Anhydrous hydrogen fluoride is extremely corrosive and toxic. Its use requires specialized equipment and extensive safety training.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

Boc-Ser(Bzl)-Onp remains a valuable and widely used reagent in the field of peptide synthesis. Its carefully designed structure, incorporating orthogonal protection and a pre-activated carboxyl group, provides a reliable and efficient means of introducing serine residues into peptide chains. A thorough understanding of its chemical properties, synthesis, and application protocols, as outlined in this guide, is essential for researchers and scientists aiming to synthesize complex peptides for a wide range of scientific and therapeutic applications.

References

-

Crysdot LLC. Boc-Ser(Bzl)-ONp. [Link]

-

Homework.Study.com. Another method to form a peptide bond involves a two-step process. [Link]

-

Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. SynOpen, 07(01), 055-062. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

Sources

Synthesis and characterization of Boc-Ser(Bzl)-Onp

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Ser(Bzl)-ONp

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Activated Esters in Peptide Synthesis

In the intricate field of peptide synthesis, the precise and sequential assembly of amino acids is paramount. This process relies on the strategic use of protecting groups and the activation of the carboxylic acid moiety to facilitate the formation of amide (peptide) bonds. N-α-tert-butyloxycarbonyl-O-benzyl-L-serine 4-nitrophenyl ester, commonly abbreviated as Boc-Ser(Bzl)-ONp, is a critical activated amino acid derivative that serves as a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2][3]

The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, which can be readily removed under acidic conditions, while the benzyl (Bzl) group offers orthogonal protection for the serine side-chain hydroxyl group, typically cleaved by hydrogenolysis.[3][4] The key feature of this molecule is the 4-nitrophenyl (ONp) ester. This group transforms the otherwise unreactive carboxylic acid into a highly reactive electrophile, primed for nucleophilic attack by the free amino group of another amino acid. The electron-withdrawing nature of the p-nitrophenyl group makes it an excellent leaving group, thereby driving the peptide bond formation to completion.[5]

This guide provides a comprehensive overview of the synthesis of Boc-Ser(Bzl)-ONp from its precursor, Boc-Ser(Bzl)-OH, and details the essential characterization techniques required to verify its identity, purity, and integrity.

Part 1: Synthesis of Boc-Ser(Bzl)-ONp via DCC-Mediated Esterification

The synthesis of Boc-Ser(Bzl)-ONp is a classic example of an esterification reaction facilitated by a carbodiimide coupling agent. The most common and effective reagent for this transformation is N,N'-Dicyclohexylcarbodiimide (DCC).[6][7]

The Underlying Mechanism: Activating the Carboxyl Group

The core principle of this synthesis is the activation of the carboxylic acid of Boc-Ser(Bzl)-OH. Direct esterification with p-nitrophenol is thermodynamically unfavorable. DCC overcomes this barrier by converting the carboxylate into a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of p-nitrophenol. The reaction proceeds as follows:

-

Activation: The carboxylic acid of Boc-Ser(Bzl)-OH attacks one of the double bonds of DCC.

-

Intermediate Formation: This forms the highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: The p-nitrophenol, acting as a nucleophile, attacks the activated carbonyl carbon of the intermediate.

-

Product Formation: The desired Boc-Ser(Bzl)-ONp ester is formed, along with a stoichiometric amount of N,N'-dicyclohexylurea (DCU) as a byproduct.[6]

A significant advantage of using DCC is that the DCU byproduct is largely insoluble in common organic solvents like ethyl acetate or dichloromethane, allowing for its convenient removal by simple filtration.[7][8]

Visualizing the Synthesis Workflow

Caption: Experimental workflow for the synthesis of Boc-Ser(Bzl)-ONp.

Detailed Experimental Protocol

Materials:

-

N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) (1.0 equiv)

-

p-Nitrophenol (1.1 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

Ethyl Acetate (EtOAc), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Boc-Ser(Bzl)-OH (1.0 equiv) and p-nitrophenol (1.1 equiv) in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to moderate the reaction rate and minimize potential side reactions.

-

DCC Addition: While stirring at 0°C, add a solution of DCC (1.1 equiv) in anhydrous ethyl acetate dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature, stirring for an additional 4-6 hours or until Thin-Layer Chromatography (TLC) indicates the consumption of the starting material.

-

DCU Removal: The white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction progresses.[7] Remove the DCU by vacuum filtration, washing the solid with a small amount of cold ethyl acetate.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (3 times) to remove unreacted p-nitrophenol, followed by a wash with brine (1 time) to remove residual aqueous components.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting product, Boc-Ser(Bzl)-ONp, is typically obtained as a clear, yellow oil.[9] Store under inert gas at 2-8°C.

Part 2: Characterization of Boc-Ser(Bzl)-ONp

Thorough characterization is essential to confirm the successful synthesis and purity of the final product. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.

Visualizing the Characterization Workflow

Caption: A multi-technique workflow for the characterization of Boc-Ser(Bzl)-ONp.

Characterization Protocols and Data Interpretation

1. Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the reaction's progress. By spotting the starting material (Boc-Ser(Bzl)-OH), the reaction mixture, and a co-spot on a TLC plate, one can visualize the consumption of the reactant and the formation of the product.

-

Mobile Phase: A typical eluent system is 30-50% Ethyl Acetate in Hexane.

-

Stationary Phase: Silica gel plates.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate.

-

Interpretation: The product, Boc-Ser(Bzl)-ONp, is less polar than the starting carboxylic acid and will therefore have a higher Rf value. A completed reaction is indicated by the disappearance of the Boc-Ser(Bzl)-OH spot.

2. Spectroscopic Analysis

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy ¹H NMR is the most powerful tool for confirming the molecular structure. The spectrum of Boc-Ser(Bzl)-ONp will show characteristic signals for all its components.

-

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

~8.2 ppm (d, 2H): Aromatic protons on the p-nitrophenyl ring ortho to the nitro group.

-

~7.3 ppm (m, 7H): Aromatic protons of the benzyl group and the p-nitrophenyl ring ortho to the ester linkage.

-

~5.3 ppm (d, 1H): NH proton of the Boc group.

-

~4.6 ppm (m, 1H): α-proton of the serine backbone.

-

~4.5 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

~3.9 ppm (m, 2H): β-protons (-CH₂-) of the serine side chain.

-

~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.[10]

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the key functional groups present in the molecule and confirm the conversion of the carboxylic acid to an ester.

-

Key Vibrational Frequencies (cm⁻¹):

-

3300-3400 (N-H stretch): Amide N-H of the Boc group.

-

~1770 (C=O stretch): Carbonyl of the activated p-nitrophenyl ester. This is a critical peak, shifted to a higher frequency compared to a standard ester due to the electron-withdrawing nitro group.

-

~1710 (C=O stretch): Carbonyl of the Boc urethane group.

-

1525 & 1350 (N-O stretch): Asymmetric and symmetric stretches of the nitro group (NO₂).

-

~1210 (C-O stretch): Ester C-O linkage.

-

-

Key Disappearance: The broad O-H stretch of the starting carboxylic acid (typically ~2500-3300 cm⁻¹) should be absent in the product spectrum.

Summary of Physicochemical Data

| Property | Starting Material: Boc-Ser(Bzl)-OH | Product: Boc-Ser(Bzl)-ONp |

| CAS Number | 23680-31-1 | 16948-39-3[9] |

| Molecular Formula | C₁₅H₂₁NO₅ | C₂₁H₂₄N₂O₇[9] |

| Molecular Weight | 295.33 g/mol | 416.43 g/mol [9] |

| Appearance | White to off-white powder[4][11] | Clear, yellow oil[9] |

| Melting Point | 58 - 60 °C[11][12] | Not applicable (liquid at RT) |

Conclusion: A Validated Building Block for Advanced Research

The successful synthesis and rigorous characterization of Boc-Ser(Bzl)-ONp provide researchers with a high-quality, activated amino acid building block essential for the advancement of peptide chemistry. The protocols detailed in this guide represent a robust and reproducible methodology, grounded in established chemical principles. By following these self-validating procedures, scientists in pharmaceutical and biotechnological research can confidently incorporate this vital reagent into their synthetic strategies, paving the way for the development of novel peptide-based therapeutics and research tools.[2]

References

-

Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

-

Ottokemi. (n.d.). Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PubMed Central. Retrieved from [Link]

-

Thieme. (n.d.). 3.2 Active Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH; CAS 23680-31-1. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2018). ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (1995). Disulfide bond as peptide-resin linkage in Boc-Bzl SPPS, for potential biochemical applications. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-HSer(Bzl)-OH [59408-74-1]. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. 5.imimg.com [5.imimg.com]

- 12. Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, Boc-Ser(Bzl)-OH in India | Otto Chemie Pvt Ltd [ottokemi.com]

Basic principles of using Boc-Ser(Bzl)-Onp in research

An In-Depth Technical Guide to the Strategic Use of Boc-Ser(Bzl)-ONp in Peptide Synthesis

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the effective use of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-serine p-nitrophenyl ester, hereafter referred to as Boc-Ser(Bzl)-ONp. We will dissect its molecular architecture to understand the causality behind its application and provide field-proven protocols for its successful implementation in peptide synthesis.

Deconstructing the Reagent: A Triumvirate of Functionality

Boc-Ser(Bzl)-ONp (CAS No. 16948-39-3) is not merely a protected amino acid; it is a strategically engineered molecule designed for controlled, stepwise peptide elongation. Its efficacy stems from the distinct roles of its three key chemical moieties: the Boc group, the Benzyl (Bzl) group, and the p-Nitrophenyl (ONp) ester. Understanding the function and lability of each component is paramount to its successful application.

The Boc Group: Temporary N-α Protection

The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the α-amino group of serine.[1] Its primary function is to prevent self-polymerization and to ensure that the amino acid is added to the peptide chain in a controlled, directional manner.[2]

-

Mechanism of Protection: The Boc group is typically installed on the amino acid using di-tert-butyl dicarbonate (Boc₂O).[3] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[3]

-

Causality of Choice (Acid Lability): The defining characteristic of the Boc group is its lability under moderately acidic conditions.[4] Treatment with acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, efficiently cleaves the carbamate.[3][5] This reaction proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes to isobutene and carbon dioxide, minimizing side reactions.[3][4] This acid-sensitivity is crucial for the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS), where repetitive, selective N-terminal deprotection is required.[6][7]

The Benzyl (Bzl) Group: Semi-Permanent Side-Chain Protection

The serine side-chain contains a nucleophilic hydroxyl (-OH) group that can engage in undesirable side reactions, such as O-acylation, during peptide coupling. The benzyl (Bzl) group, installed as a benzyl ether, provides robust, semi-permanent protection for this functionality.[1][8]

-

Mechanism of Protection: Benzylation of the serine hydroxyl group is often achieved via methods like the Williamson ether synthesis, reacting a protected serine derivative with benzyl bromide in the presence of a mild base.[9][10]

-

Causality of Choice (Orthogonality): The Bzl group is stable under the moderately acidic conditions (e.g., TFA/DCM) used to remove the N-terminal Boc group.[6] This differential stability is the cornerstone of an orthogonal protection strategy , allowing for the selective deprotection of the α-amino group while the side-chain remains protected.[8][9] The Bzl group is typically removed at the final stage of synthesis under conditions that do not affect the peptide backbone, most commonly through:

-

Catalytic Hydrogenolysis: Treatment with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst cleaves the benzyl ether, yielding the free hydroxyl group and toluene as a byproduct.[9][11] This method is exceptionally clean and mild.

-

Strong Acidolysis: In traditional Boc-SPPS, the final cleavage from the resin and removal of side-chain protecting groups is often accomplished with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which also cleave benzyl ethers.[12][13][14]

-

The p-Nitrophenyl (ONp) Ester: Carboxyl Group Activation

For a peptide bond to form, the carboxylic acid of the incoming amino acid must be "activated" to make it more susceptible to nucleophilic attack by the free amine of the growing peptide chain. Boc-Ser(Bzl)-ONp is supplied in a pre-activated state, with its carboxyl group converted to a p-nitrophenyl (ONp) ester.

-

Mechanism of Activation: ONp esters are classified as "active esters."[15] The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The p-nitrophenoxide ion is an excellent leaving group, which thermodynamically favors the formation of the new amide (peptide) bond.[16] This pre-activation strategy obviates the need for in situ coupling reagents at the point of use, streamlining the synthesis workflow.

Data Summary: Protecting & Activating Groups

| Moiety | Function | Linkage Type | Key Stability | Standard Removal Conditions |

| Boc | N-α Protection | Carbamate | Base-stable | Moderate Acid (e.g., 25-50% TFA in DCM)[3][13] |

| Bzl | Side-Chain Protection | Ether | Moderate Acid-stable | Catalytic Hydrogenolysis (H₂/Pd-C) or Strong Acid (HF)[9][12] |

| ONp | Carboxyl Activation | Ester | N/A (Reactive) | Displaced by amine nucleophile during coupling reaction[16] |

Core Experimental Workflow: A Self-Validating System

The following protocols provide a framework for using Boc-Ser(Bzl)-ONp in a typical solid-phase peptide synthesis (SPPS) workflow on a Merrifield or similar resin. The process is cyclical, with each cycle extending the peptide chain by one residue.

Diagram: Boc-SPPS Workflow Cycle

Caption: The cyclical workflow for extending a peptide chain using Boc-SPPS.

Step-by-Step Methodology

Materials:

-

Peptide synthesis vessel

-

Resin with a free N-terminal amine (e.g., H₂N-Gly-Merrifield Resin)

-

Boc-Ser(Bzl)-ONp

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) (all peptide synthesis grade)

-

Reagents: Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA)

-

Kaiser Test Kit

Protocol 1: Coupling of Boc-Ser(Bzl)-ONp

-

Resin Preparation: Swell the peptide-resin (1.0 eq) in DCM for 30 minutes, then wash with DMF (3x).

-

Coupling Solution: Dissolve Boc-Ser(Bzl)-ONp (2.0-3.0 eq) in a minimal amount of DMF.

-

Reaction: Add the coupling solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin.

-

Causality: The use of excess activated amino acid drives the reaction to completion. The p-nitrophenol byproduct released during the reaction is yellow, providing a visual indicator, but quantitative monitoring is required.

-

-

Washing: After the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and the p-nitrophenol byproduct.

-

Validation: Perform a Kaiser test . A negative result (beads remain colorless or yellow) confirms the successful consumption of all free primary amines, validating the coupling step.

Protocol 2: N-α-Boc Deprotection

-

Pre-wash: Wash the resin from the previous step with DCM (3x).

-

Deprotection Reaction: Add a solution of 25-50% TFA in DCM to the resin.[13] Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.[13]

-

Causality: The first short treatment helps to wash and fully wet the resin. The main 20-30 minute incubation ensures complete cleavage of the acid-labile Boc group.

-

-

Washing: Filter the resin and wash thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and the cleaved protecting group fragments.

-

Neutralization: The newly exposed amine is protonated as a trifluoroacetate salt. To prepare it for the next coupling, it must be neutralized to the free amine. Treat the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes (2x).[17]

-

Final Wash: Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

-

Validation: Perform a Kaiser test . A positive result (deep blue beads) confirms the presence of a free primary amine, validating the deprotection step and indicating readiness for the next coupling cycle.

Protocol 3: Final Cleavage and Bzl Group Deprotection (Example: Hydrogenolysis)

This protocol is suitable for peptides synthesized in solution or cleaved from resins that are labile to non-acidic conditions.

-

Preparation: Dissolve the fully assembled, Bzl-protected peptide in a suitable solvent like methanol (MeOH), ethanol (EtOH), or a mixture including DMF or acetic acid for solubility.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

-

Hydrogenation: Purge the reaction vessel with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂), either by bubbling it through the solution or by maintaining a positive pressure with a balloon. Stir vigorously at room temperature. The reaction can take from a few hours to overnight.

-

Monitoring: Track the reaction by HPLC or TLC until the starting material is consumed.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide. Purify as needed using chromatography.

Safety and Handling

As a prudent laboratory practice, researchers must consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly closed container in a cool, dry place, typically at 2-8°C, to maintain stability.[18][20]

-

Disposal: Dispose of chemical waste in accordance with federal, state, and local environmental regulations.[18]

References

- Vertex AI Search Result 1

- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Suzhou Highfine Biotech. Double BOC protection selective removal method.

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

- ResearchGate. Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.

- Aapptec Peptides. Boc-Ser(Bzl)-OH [23680-31-1].

- Crysdot LLC. Boc-Ser(Bzl)-ONp.

- Vertex AI Search Result 10

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers.

- NIH. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.

- Biosynth. Boc-Ser(Bzl)-OH | 23680-31-1.

- Aapptec.

- ChemicalBook. BOC-SER-OH synthesis.

- YouTube. benzyl ether cleavage.

- Sigma-Aldrich. Boc-Ser(Bzl)-OH Novabiochem 23680-31-1.

- Sigma-Aldrich. Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1.

- Sigma-Aldrich. Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1.

- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Aapptec Peptides. Boc-Ser-OBzl [59524-02-6].

- Fisher Scientific.

- Fisher Scientific.

- Smolecule. (2023, August 15). Buy Boc-Ser(Bzl)-OH | 23680-31-1.

- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

- Sigma-Aldrich. Boc-Ser(Bzl)-OH Novabiochem 23680-31-1.

- Benchchem. A Comparative Guide to the Synthesis and Potential Biological Activity of Peptides Using Boc-Ser-OH.DCHA and Boc.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- NIH. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).

- Springer Link. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- NIH. Introduction to Peptide Synthesis.

- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Sigma-Aldrich. Boc-Ser(Bzl)-OH Novabiochem 23680-31-1.

- Sunresin. Boc / Bzl Solid Phase Synthesis.

- PubMed.

- Aapptec Peptides. Coupling Reagents.

- Sunresin Life Sciences.

- Merck Millipore. Peptide Coupling Reagents Guide.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Benchchem. Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis.

Sources

- 1. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 2. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Double BOC protection selective removal method [en.highfine.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. m.youtube.com [m.youtube.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bachem.com [bachem.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. fishersci.ca [fishersci.ca]

- 20. Boc-Ser(Bzl)-OH Novabiochem 23680-31-1 [sigmaaldrich.com]

The Cornerstone of Peptide Synthesis: A Senior Scientist's Guide to the Boc/Bzl Protection Strategy

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) revolutionized the field of biochemistry and drug discovery, a feat recognized by the Nobel Prize awarded to R. Bruce Merrifield in 1984.[1][2] At the heart of his pioneering work lies the Tert-butyloxycarbonyl (Boc)/Benzyl (Bzl) protection strategy. This guide provides an in-depth exploration of this robust methodology, moving beyond simple protocols to dissect the underlying chemical principles, strategic considerations, and field-proven techniques. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting insights essential for synthesizing high-purity peptides, from simple sequences to complex targets.

Foundational Principles: A Strategy of Graduated Acid Lability

The Boc/Bzl strategy is a classic, yet powerful, approach that hinges on a principle of graduated acid lability.[3][4] The entire synthetic process is orchestrated by the selective removal of protecting groups using acids of varying strengths.

-

Temporary Nα-Protection: The α-amino group of the incoming amino acid is temporarily protected by the Boc group . This group is highly labile to moderate acids, such as Trifluoroacetic Acid (TFA), allowing for its selective removal at the start of each coupling cycle.[4][5]

-

Semi-Permanent Side-Chain Protection: The reactive side chains of amino acids are protected by more robust, benzyl-based groups (e.g., Benzyl ether for Serine, Chlorobenzyloxycarbonyl for Lysine).[6][7] These "semi-permanent" protectors are stable to the repeated TFA treatments used for Boc removal.

-

Final Cleavage: The final liberation of the completed peptide from the solid support resin and the simultaneous removal of all side-chain protecting groups require a much stronger acid, historically and most effectively, anhydrous Hydrogen Fluoride (HF).[8][9][10]

This differential stability is the cornerstone of the strategy, allowing for the directional, stepwise assembly of the peptide chain on an insoluble resin support.[3][8]

The Chemistry of Protection and Deprotection

Boc Group Deprotection: The mechanism of Boc removal by TFA is an acid-catalyzed elimination.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[11][12]

-

Carbocation Formation: This protonation destabilizes the group, leading to the loss of a stable tert-butyl carbocation and the formation of an unstable carbamic acid.[11][12]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide.[11][12]

-

Ammonium Salt Formation: The newly liberated N-terminal amine is immediately protonated by the excess TFA, forming a non-nucleophilic trifluoroacetate salt.[11][12]

Side-Chain & Linker Cleavage: The benzyl-based side-chain protecting groups and the ester linkage to the Merrifield-type resin require a much stronger acid, like HF, for cleavage via an SN2 or SN1 mechanism. The harshness of this step necessitates specialized equipment and stringent safety protocols.[9][10]

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain. This process can be automated, which was one of Merrifield's key innovations that accelerated biochemical research.[1][8]

Detailed Experimental Protocols

The following protocols represent a validated, standard workflow for manual Boc-SPPS. Reagent equivalents are based on the initial substitution of the resin.

Resin Preparation and Swelling

The choice of resin is critical. For synthesizing a peptide with a C-terminal carboxylic acid, Merrifield resin or the more acid-stable PAM resin is used.[13][14] For a C-terminal amide, MBHA or BHA resin is the support of choice.[3][13]

-

Protocol:

-

Place the desired amount of resin (e.g., 0.5-1.0 mmol/g substitution) in a suitable reaction vessel.[13]

-

Add dichloromethane (DCM) to fully cover the resin.

-

Agitate gently for 30-60 minutes at room temperature to allow for complete swelling of the polystyrene beads.[3]

-

Drain the solvent by filtration.

-

Step 1: Nα-Boc Deprotection

This step removes the temporary Boc protecting group, preparing the N-terminus for the next coupling reaction.

-

Protocol:

-

To the swollen resin, add a solution of 50% TFA in DCM.[13]

-

Perform a pre-wash by agitating for 1-2 minutes, then drain.

-

Add fresh 50% TFA/DCM and agitate for 20-30 minutes to ensure complete deprotection.[3][13]

-

Drain the TFA solution.

-

Wash the peptide-resin thoroughly with DCM (3x) and then isopropanol (IPA) (2x) to remove residual TFA, followed by DCM (3x).[3][13]

-

-

Causality: The 50% TFA concentration is a balance: strong enough for rapid and complete Boc removal but mild enough to leave most benzyl-based side-chain protecting groups intact over many cycles. The IPA wash is effective at removing traces of acid.[13]

Step 2: Neutralization

The TFA deprotection step leaves the N-terminal amine as a protonated ammonium salt, which is not nucleophilic. This salt must be neutralized to the free amine to enable the subsequent coupling reaction.[15][16]

-

Standard Protocol:

-

Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the peptide-resin.[15]

-

Agitate for 1-2 minutes. Drain.[3]

-

Repeat the DIEA/DCM treatment for another 1-2 minutes to ensure complete neutralization.[3]

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess DIEA and its salt, preparing for the coupling step.[3]

-

-

Expert Insight: In Situ Neutralization: For difficult sequences prone to aggregation, an in situ neutralization protocol is superior.[14][16][17] In this method, the neutralization base (DIEA) is added simultaneously with the activated amino acid solution. This minimizes the time the peptide-resin exists in the neutral, aggregation-prone state, significantly improving coupling efficiency.[16][17]

Step 3: Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

-

Protocol:

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and an equivalent amount of a coupling agent (e.g., HBTU) in DMF.

-

Add this activation solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[3]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[3]

-

Monitor the reaction for completion using a qualitative method like the Kaiser test.[3][18]

-

Once complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[3]

-

-

Monitoring Coupling Efficiency: The Kaiser test , or ninhydrin test, is a highly sensitive qualitative test for primary amines.[18] A small sample of the resin is heated with ninhydrin reagents. A dark blue color on the beads indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.[18] A negative test (clear or yellowish beads) indicates completion. For quantitative analysis, specialized chromogenic reporters can be used.[19] If a coupling reaction is incomplete, it should be repeated before proceeding to the next cycle.[18]

Final Cleavage and Deprotection

This is the final, and most hazardous, step of the synthesis. It uses a strong acid to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.

-

Safety First: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and requires a specialized apparatus and extensive safety precautions.[9][20][21] All personnel must be thoroughly trained in its safe handling.[9][20] Alternatives like Trifluoromethanesulfonic acid (TFMSA) exist but HF remains highly effective.[13][22]

-

The Role of Scavengers: During cleavage, reactive carbocations are generated from the protecting groups. These can cause side reactions, such as alkylating sensitive residues like Tryptophan, Tyrosine, and Methionine.[12] To prevent this, a "cleavage cocktail" containing the strong acid and scavenger molecules is used.[22]

| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Rationale |

| Anisole | Tyr, Trp, general | 5-10% | Aromatic scavenger that readily accepts carbocations. |

| Thioanisole | Trp, Met | 2-5% | A soft nucleophile that traps carbocations and can help reduce Met(O).[23] |

| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2-5% | A potent reducing agent and scavenger, particularly effective for Trp.[23] |

| p-Cresol | Tyr | 5-10% | Phenolic scavenger, similar to anisole. |

| Water | General | 2-5% | Traps tert-butyl cations generated from any remaining Boc groups or tBu side chains.[23] |

-

Low-High HF Cleavage Protocol: A two-step procedure developed by Tam and Merrifield can improve results for complex peptides.[13]

-

"Low HF" Step: A milder mixture (e.g., HF:DMS:p-cresol, 25:65:10) is used first to remove the most labile side-chain protecting groups while the peptide remains attached to the resin.

-

"High HF" Step: After removing the low-HF mixture, a standard "high HF" cocktail (e.g., HF:anisole, 90:10) is used to cleave the peptide from the resin and remove the remaining, more stable protecting groups.[13]

-

-

General Cleavage & Workup Protocol:

-

Ensure the N-terminal Boc group is removed with TFA prior to HF cleavage.

-

Place the dry peptide-resin in a specialized HF-resistant reaction vessel.[20]

-

Add the appropriate chilled scavenger cocktail.

-

Carefully condense pre-cooled anhydrous HF into the vessel (typically 10 mL per gram of resin).[13]

-

Stir the reaction at 0°C for 1-2 hours.[3]

-

Evaporate the HF under a vacuum.

-

Suspend the residue in cold diethyl ether to precipitate the crude peptide.

-

Filter and wash the peptide extensively with cold ether to remove scavengers.[3]

-

Dry the crude peptide under vacuum. The product is then ready for purification, typically by Reverse-Phase HPLC.[3][8]

-

Troubleshooting and Side Reactions

| Problem | Cause | Solution / Prevention |

| Incomplete Coupling | Sequence-dependent aggregation; steric hindrance. | Recouple using the same protocol. Switch to a more potent coupling agent (e.g., HATU). Use an in situ neutralization protocol.[17][18] |

| Aspartimide Formation | Cyclization of Asp residues, especially in Asp-Gly or Asp-Ser sequences. | Use side-chain protection designed to minimize this (e.g., O-dimethyl-phosphinyl-3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine, DOP-HOBt). |

| Alkylation of Trp/Tyr/Met | Attack by carbocations generated during deprotection/cleavage. | Use scavengers (dithioethane, thioanisole) in TFA deprotection steps and a robust scavenger cocktail during final cleavage.[13][14] |

| Diketopiperazine Formation | Intramolecular cyclization and cleavage of the dipeptide from the resin. | Occurs at the dipeptide stage. Use a more stable resin linkage (e.g., PAM resin). Ensure rapid and efficient coupling of the third amino acid.[13] |

Conclusion: An Enduring Legacy

While the Fmoc/tBu strategy, with its milder conditions, has become the dominant choice for routine peptide synthesis, the Boc/Bzl methodology remains indispensable.[4][] Its robustness, particularly with in situ neutralization protocols, often provides superior results for the synthesis of long and difficult sequences that are prone to aggregation.[14][17] A thorough understanding of the chemical principles, practical nuances, and safety requirements of the Boc/Bzl strategy is a hallmark of an expert peptide chemist and a vital tool in the development of peptide-based therapeutics and research agents.

References

-

Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84. [Link]

-

AAPPTec. (n.d.). Brief History of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-93. [Link]

-

Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84. [Link]

-

Mezo, A. R., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 1067-83. [Link]

-

The Rockefeller University. (n.d.). 1984 Nobel Prize in Chemistry. [Link]

-

Wikipedia. (n.d.). Robert Bruce Merrifield. [Link]

-

Mezo, A. R., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols. [Link]

-

University of Queensland. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Chemical Reviews. [Link]

-

AAPPTec. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

Environment, Health & Safety - University of Maryland. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

Sources

- 1. The Rockefeller University » Nobel Prize in Chemistry [rockefeller.edu]

- 2. Robert Bruce Merrifield - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. peptide.com [peptide.com]

- 9. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ehs.wisc.edu [ehs.wisc.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Safety and handling guidelines for Boc-Ser(Bzl)-Onp

An In-Depth Technical Guide to the Safe Handling of Boc-Ser(Bzl)-Onp for Peptide Synthesis

This guide provides comprehensive safety and handling protocols for Boc-Ser(Bzl)-Onp (N-α-(tert-Butoxycarbonyl)-O-benzyl-L-serine p-nitrophenyl ester), a critical reagent in solid-phase and solution-phase peptide synthesis. As an activated ester, its heightened reactivity necessitates stringent adherence to safety procedures to mitigate risks to laboratory personnel and ensure experimental integrity. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of chemical laboratory safety.

Boc-Ser(Bzl)-Onp is a derivative of the amino acid L-serine, strategically modified with protecting groups to facilitate its use as a building block in the stepwise construction of peptides.[1] The tert-butyloxycarbonyl (Boc) group on the α-amino function and the benzyl (Bzl) group on the side-chain hydroxyl prevent unwanted side reactions during peptide bond formation.[1][2] The key to its utility lies in the p-nitrophenyl (Onp) ester group, which activates the carboxyl group for nucleophilic attack by the free amino group of a growing peptide chain, leading to the formation of a new peptide bond.[3][4]

However, this deliberate enhancement of reactivity is also the primary source of its hazard profile. The p-nitrophenyl group is an excellent leaving group, and p-nitrophenol, a potential hydrolysis byproduct, is a known hazardous substance. Therefore, all handling procedures must be designed to control this reactivity and prevent exposure.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-O-benzyl-L-serine p-nitrophenyl ester | N/A |

| Synonyms | Boc-O-benzyl-L-serine 4-nitrophenyl ester | N/A |

| Molecular Formula | C21H24N2O7 | Derived |

| Molecular Weight | 416.43 g/mol | Derived |

| Appearance | Typically a white to off-white or pale yellow solid/powder | Inferred from related compounds |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate. | [5] (for related compound) |

Hazard Identification and Risk Assessment

Inferred GHS Hazard Classification

Based on available data for similar compounds, the following GHS pictograms and hazard statements are likely applicable:

| Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | |

| Skin Corrosion/Irritation - Category 2 | H315: Causes skin irritation.[6][7][8] | |

| Serious Eye Damage/Eye Irritation - Category 2A | H319: Causes serious eye irritation.[6][7][8] | |

| Specific Target Organ Toxicity (Single Exposure) - Category 3 | H335: May cause respiratory irritation.[6][7][8] |

Causality of Hazards:

-